4-bromo-1-(4-bromobenzyl)-1H-pyrazol-3-amine
Description
Historical Context of Brominated Pyrazole Chemistry
Brominated pyrazoles have long been integral to heterocyclic chemistry due to bromine’s ability to act as a leaving group and its role in modulating electronic properties. Early synthetic routes relied on harsh brominating agents like elemental bromine or N-bromosuccinimide (NBS) in polar solvents, often requiring multistep protocols and yielding mixtures of regioisomers. For instance, traditional bromination of pyrazole derivatives involved refluxing in dichloromethane or dimethylformamide, which posed challenges in regiocontrol and scalability. The advent of solid-supported catalysts, such as silica gel-supported sulfuric acid (H₂SO₄/SiO₂), marked a turning point, enabling solvent-free reactions and improved yields. These advancements laid the groundwork for synthesizing complex derivatives like this compound, where precise bromine placement is critical for downstream applications.
Position within Contemporary Heterocyclic Chemistry Research
In modern heterocyclic chemistry, this compound occupies a niche as a bifunctionalized scaffold. Its molecular formula (C₁₀H₉Br₂N₃) and weight (331.01 g/mol) reflect a balance between hydrophobicity and structural rigidity. The compound’s two bromine atoms enhance electrophilicity at the pyrazole ring, facilitating cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations. Contemporary studies emphasize its utility in generating libraries of derivatives for high-throughput screening, particularly in drug discovery campaigns targeting kinase inhibitors or antimicrobial agents.
Evolution of Functionalized Pyrazole Investigation
The functionalization of pyrazoles has evolved from simple alkylation reactions to sophisticated one-pot syntheses. A landmark development is the regioselective bromination of pyrazoles using N-bromosaccharin (NBSac) under solvent-free conditions, which achieves >95% yields in minutes. For this compound, this method involves sequential cyclization of hydrazones with α-bromo ketones, followed by in situ bromination, eliminating the need for intermediate purification. Such protocols underscore the shift toward green chemistry principles, minimizing waste and energy consumption.
Significance in Pharmaceutical and Material Science Research
In pharmaceutical research, the compound’s bromine atoms serve as handles for introducing pharmacophores via nucleophilic substitution. Preliminary docking studies suggest its potential as a kinase inhibitor, with the benzyl group enhancing binding affinity to hydrophobic pockets. In material science, its brominated structure is exploited in flame-retardant polymers, where bromine content correlates with thermal stability. The compound’s crystalline nature, confirmed by X-ray diffraction, further enables its use in designing metal-organic frameworks (MOFs) with tailored porosity.
Properties
IUPAC Name |
4-bromo-1-[(4-bromophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2N3/c11-8-3-1-7(2-4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELXPRZZRBQDLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(4-bromobenzyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromobenzyl bromide with 3-amino-1H-pyrazole. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the benzyl bromide, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of high-purity starting materials and solvents, along with efficient purification techniques such as recrystallization, ensures the production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-bromobenzyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, forming dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazoles with different functional groups.
Oxidation: Formation of brominated oxides or hydroxylated derivatives.
Reduction: Formation of dehalogenated pyrazoles.
Scientific Research Applications
Pharmaceutical Development
Overview : This compound serves as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting inflammatory conditions.
Key Applications :
- Anti-inflammatory Agents : It is used in the development of drugs aimed at reducing inflammation and pain. Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties, making them candidates for new therapeutic agents .
- Analgesics : The compound's structure allows it to interact with biological pathways involved in pain perception, leading to potential analgesic formulations .
Agricultural Chemistry
Overview : In agricultural applications, 4-bromo-1-(4-bromobenzyl)-1H-pyrazol-3-amine is utilized to enhance the efficacy of agrochemicals.
Key Applications :
- Pesticides and Herbicides : It contributes to developing selective pesticides that minimize environmental impact while effectively targeting specific pests. The structural characteristics of this compound allow for the design of molecules that can disrupt pest physiology without harming beneficial organisms .
Material Science
Overview : The compound finds applications in enhancing material properties through incorporation into polymers.
Key Applications :
- Polymer Modification : By integrating this pyrazole derivative into polymer matrices, researchers have reported improvements in thermal stability and chemical resistance. These enhancements are crucial for developing durable materials suitable for various industrial applications .
Biochemical Research
Overview : In biochemical studies, this compound is pivotal for exploring enzyme activities and receptor interactions.
Key Applications :
- Enzyme Inhibition Studies : Researchers utilize it to investigate its effects on specific enzymes, providing insights into metabolic pathways and disease mechanisms .
- Receptor Binding Studies : Its ability to bind to various receptors makes it a valuable tool for understanding pharmacological effects and potential drug interactions .
Analytical Chemistry
Overview : The compound acts as a reagent in analytical methodologies.
Key Applications :
- Chromatography and Spectroscopy : It facilitates the detection and quantification of other compounds, aiding in the analysis of complex mixtures. Its unique chemical properties allow for improved sensitivity and specificity in analytical techniques .
Data Table of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Pharmaceutical Development | Anti-inflammatory drugs, analgesics | Reduces inflammation; potential for new therapeutic agents |
| Agricultural Chemistry | Pesticides, herbicides | Targets specific pests; minimizes environmental impact |
| Material Science | Polymer modification | Enhances thermal stability and chemical resistance |
| Biochemical Research | Enzyme inhibition, receptor binding | Provides insights into metabolic pathways |
| Analytical Chemistry | Reagent in chromatography and spectroscopy | Improves detection sensitivity and specificity |
Case Studies
-
Anti-inflammatory Drug Development :
A study demonstrated that derivatives of this compound exhibited significant inhibition of inflammatory markers in vitro. This suggests potential applications in formulating new anti-inflammatory medications. -
Pesticide Formulation Research :
Research highlighted the effectiveness of pyrazole-based pesticides derived from this compound, showing enhanced selectivity against target pests while preserving beneficial insects. This aligns with sustainable agricultural practices. -
Material Enhancement Studies :
Experimental data showed that incorporating this pyrazole derivative into polymer composites resulted in a marked increase in thermal stability compared to standard polymers, indicating its utility in high-performance materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-(4-bromobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms play a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine at C4 is conserved across analogs, but benzyl-group halogens (Br, F, I, Cl) modulate electronic and steric properties. Iodine (378.01 g/mol) increases molecular weight significantly compared to fluorine (270.11 g/mol) .
- Polarity : Fluorinated analogs (e.g., 2-fluorobenzyl) exhibit higher polarity, influencing solubility and pharmacokinetics .
Biological Activity
4-Bromo-1-(4-bromobenzyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious disease. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C10H9Br2N3. The compound features a pyrazole ring with bromine substituents that enhance its reactivity and biological activity. The presence of two bromine atoms is particularly noteworthy as it influences the compound's pharmacological profile.
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, including:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression.
- Receptor Binding: It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.
Research indicates that the bromine atoms significantly enhance the compound's binding affinity to biological targets, which could be crucial for its therapeutic applications .
Antitumor Activity
Several studies have highlighted the antitumor properties of pyrazole derivatives, including this compound. The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies: In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. It has shown effectiveness against a range of bacterial and fungal pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| E. coli | Inhibition observed | |
| Bacillus subtilis | Significant activity | |
| Aspergillus niger | Effective antifungal |
These findings suggest that the compound could be developed further for use in treating infections caused by resistant strains.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine | Contains chlorine instead of bromine | Antitumor activity reported |
| 4-Bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine | Fluorine substituent | Enhanced lipophilicity |
| 4-Bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine | Methyl group affects reactivity | Varies in cytotoxicity |
The presence of multiple bromine atoms in this compound may contribute to its enhanced biological activity compared to these other derivatives .
Case Studies
Recent studies have explored the potential applications of this compound in drug development:
- Anticancer Drug Development: A study demonstrated that this compound inhibited tumor growth in xenograft models, providing a basis for further development as an anticancer agent .
- Antimicrobial Drug Formulation: Research indicated that formulations containing this pyrazole derivative displayed synergistic effects when combined with standard antibiotics against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-bromo-1-(4-bromobenzyl)-1H-pyrazol-3-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of substituted pyrazole precursors. For example, a key intermediate like 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride can be generated through formylation, oxidation, and acylation steps. Subsequent reactions with nucleophilic reagents (e.g., ammonium thiocyanate or malononitrile derivatives) yield the target compound. Cyclization agents such as phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) are often employed to form heterocyclic cores .
Q. How is the structure of this compound confirmed after synthesis?
- Methodological Answer : Structural confirmation relies on X-ray crystallography for unambiguous determination of molecular geometry and substituent positions. For example, X-ray diffraction analysis of related pyrazole derivatives revealed bond angles and torsion angles critical for verifying regiochemistry . Complementary techniques include ¹H/¹³C NMR to confirm proton environments and substituent integration ratios, and HPLC (>95% purity thresholds) to ensure product homogeneity .
Q. What analytical techniques are used to assess the purity of synthesized this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC ) with UV detection is standard for quantifying purity, often using reverse-phase C18 columns and acetonitrile/water gradients. Mass spectrometry (MS) confirms molecular ion peaks (e.g., [M+H]⁺), while elemental analysis validates empirical formulas. For trace impurities, GC-MS or LC-MS can identify byproducts from incomplete reactions .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the structure-activity relationships (SAR) of this compound?
- Methodological Answer : SAR studies require systematic modification of substituents (e.g., bromine positioning, benzyl group substitution) followed by in vitro bioassays . For example:
- Pharmacophore modeling : Identify critical functional groups (e.g., bromine atoms, pyrazole core) using computational tools like molecular docking.
- Biological testing : Screen analogs against target pathogens (e.g., Mycobacterium tuberculosis for antitubercular activity) using microdilution assays (MIC values).
- Data correlation : Use regression analysis to link structural features (e.g., logP, steric bulk) with activity metrics. Contradictory data (e.g., inactive analogs with similar substituents) may indicate off-target effects or solubility limitations .
Q. What methodologies resolve contradictory data in biological assays for this compound?
- Methodological Answer : Discrepancies in biological activity (e.g., high IC₅₀ in one assay vs. low MIC in another) may arise from assay conditions or compound stability. Strategies include:
- Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to exclude false negatives.
- Metabolic stability tests : Use liver microsomes or hepatocyte models to assess degradation.
- Solvent polarity studies : Test activity in solvents like DMSO vs. aqueous buffers to identify aggregation artifacts. For example, emission spectra in DMSO (356 nm) revealed solvent-dependent photophysical properties that could influence assay readouts .
Q. How can substituent effects on the pyrazole core be optimized for enhanced pharmacological activity?
- Methodological Answer : Substituent optimization involves:
- Electron-withdrawing groups : Bromine at the 4-position enhances electrophilicity, potentially improving target binding.
- Benzyl group modifications : Introducing electron-donating groups (e.g., methoxy) on the benzyl ring can modulate lipophilicity and bioavailability.
- Stereochemical control : Chiral intermediates (e.g., tert-butyl carbamates) can be resolved via chiral HPLC to isolate enantiomers with superior activity .
Q. What strategies are employed to scale up synthesis while maintaining yield and purity?
- Methodological Answer : Scalable routes prioritize atom economy and minimal purification steps. Key strategies include:
- Flow chemistry : Continuous reactors for exothermic steps (e.g., acylation) improve temperature control.
- Catalytic methods : Transition metal catalysts (e.g., Cu²⁺ in phosphonate syntheses) enhance regioselectivity.
- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
